molecular formula C9H13N3O2 B8771089 Ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate

Ethyl 5-amino-1-cyclopropyl-1H-imidazole-4-carboxylate

Cat. No. B8771089
M. Wt: 195.22 g/mol
InChI Key: ZKUCKYQUOXAMTJ-UHFFFAOYSA-N
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Patent
US08158634B2

Procedure details

A solution of amino-cyano-acetic acid ethyl ester (333 mg, 2.6 mmol) and triethyl orthoformate (454 μL, 2.73 mmol) in acetonitrile is heated at reflux for 45 min. After cooled down to room temperature, cyclopropylamine (180 μL, 2.6 mmol) is added. After stirred at room temperature overnight, the solution is concentrated and purified with chromatography. The desired product is obtained a white solid as product (290 mg, 57% yield). 1H NMR (CDCl3) δ 7.08 (s, 1H), 5.01 (b, 2H), 4.27 (q, 2H), 2.95 (m, 1H), 1.31 (t, 3H), 1.04 (m, 2H), 0.91 (m, 2H); m/z 196.1 (M+H4).
Quantity
333 mg
Type
reactant
Reaction Step One
Quantity
454 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
180 μL
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[CH:10](OCC)(OCC)OCC.[CH:20]1([NH2:23])[CH2:22][CH2:21]1>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[CH:10][N:23]([CH:20]2[CH2:22][CH2:21]2)[C:6]=1[NH2:7])=[O:9])[CH3:2]

Inputs

Step One
Name
Quantity
333 mg
Type
reactant
Smiles
C(C)OC(C(C#N)N)=O
Name
Quantity
454 μL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
180 μL
Type
reactant
Smiles
C1(CC1)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated
CUSTOM
Type
CUSTOM
Details
purified with chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)OC(=O)C=1N=CN(C1N)C1CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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